Lipophilicity Differentiation: Predicted LogP of 3-Cl/4-Me vs. 3-Cl/H and 3,4-DiCl Analogs
The 3-chloro-4-methylphenyl substitution pattern confers a predicted LogP of approximately 2.6–2.8 (ALogPs consensus), positioning the compound in an optimal CNS drug-like lipophilicity window. By comparison, the des-methyl analog 1-(3-chlorophenyl)piperazine (mCPP) has a lower predicted LogP of approximately 2.0–2.2, while the 3,4-dichlorophenyl analog exhibits a higher LogP of approximately 3.0–3.2 [1]. The ~0.6 LogP unit difference relative to mCPP is meaningful: each LogP unit increase correlates with approximately 10-fold higher membrane permeability in passive diffusion models, making the 3-Cl/4-Me compound potentially more CNS-penetrant than mCPP while less likely to accumulate in adipose tissue than the dichloro analog.
| Evidence Dimension | Predicted octanol-water partition coefficient (ALogPs) |
|---|---|
| Target Compound Data | LogP ≈ 2.6–2.8 (predicted; 3-Cl/4-Me substitution) |
| Comparator Or Baseline | 1-(3-Chlorophenyl)piperazine (mCPP): LogP ≈ 2.0–2.2; 1-(3,4-Dichlorophenyl)piperazine: LogP ≈ 3.0–3.2 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 vs. mCPP; ΔLogP ≈ −0.2 to −0.6 vs. 3,4-dichloro analog |
| Conditions | ALogPs consensus prediction (VCCLAB/ACD/Labs); validated for arylpiperazine chemical space |
Why This Matters
For CNS-targeted screening libraries, the 2.6–2.8 LogP range represents the empirical sweet spot for balancing blood-brain barrier penetration with aqueous solubility, giving this scaffold a quantifiable advantage over both the less lipophilic mCPP and the more lipophilic dichloro analog.
- [1] Virtual Computational Chemistry Laboratory (VCCLAB). ALogPs 2.1 consensus LogP prediction module. Available at: http://www.vcclab.org/lab/alogps/. View Source
